molecular formula C13H16FNO2 B1489316 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid CAS No. 2097987-18-1

4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid

Cat. No.: B1489316
CAS No.: 2097987-18-1
M. Wt: 237.27 g/mol
InChI Key: SQBUBQIXTDBDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a piperidine ring substituted with a fluoromethyl group at the 3-position. Its structure enables interactions with biological targets such as enzymes or receptors, where the fluorine atom may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

4-[3-(fluoromethyl)piperidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h3-6,10H,1-2,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBUBQIXTDBDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid consists of a benzoic acid moiety linked to a piperidine ring with a fluoromethyl substituent. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC12H14F N O2
Molecular Weight223.25 g/mol
SolubilityVaries (solvent dependent)
Log P2.56

Antiviral Activity

Recent studies have indicated that compounds structurally related to 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against viruses such as Ebola and Marburg by inhibiting viral entry into host cells. The mechanism involves blocking the fusion of viral and cellular membranes, which is critical for viral replication .

Antimicrobial Activity

Research has demonstrated that similar compounds possess significant antimicrobial activity. For example, derivatives evaluated against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed promising results with low minimum inhibitory concentrations (MICs). These compounds may exert their effects by targeting bacterial DNA gyrase, thereby inhibiting DNA replication .

Antituberculosis Potential

The anti-mycobacterial activity of related piperidine derivatives was assessed against Mycobacterium smegmatis and Mycobacterium abscessus. However, the specific compound 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid did not show significant inhibition at concentrations up to 100 µM, indicating limited efficacy against these strains .

Case Study: Antiviral Efficacy

A study involving a series of piperidine-based compounds revealed that modifications to the piperidine ring significantly influenced antiviral potency. The most effective compounds demonstrated EC50 values below 10 µM against EBOV and MARV, suggesting that structural optimization can enhance therapeutic potential .

Case Study: Antimicrobial Activity

In vitro assays conducted on various microbial strains highlighted the antibacterial properties of piperidine derivatives. One particular compound exhibited an MIC of 0.15 mg/mL against Staphylococcus aureus, showcasing the potential for developing new antimicrobial agents from this chemical class .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-(Piperidin-1-yl)benzoic Acid
  • Structure : Lacks the fluoromethyl group at the piperidine 3-position.
  • Applications : Used as a building block in triazine-based antimicrobial agents (e.g., compound 18 in ) .
4-(3-(Pyrrolidin-1-yl)benzoic Acid
  • Structure : Replaces piperidine with pyrrolidine (5-membered ring).
  • Properties : Smaller ring size increases ring strain but may improve binding affinity in certain enzyme pockets. Similarity score: 0.98 ().
4-((4-(((Trans-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic Acid
  • Structure : Incorporates a phenylcyclopropylamine substituent on the piperidine ring.
  • Targets flavin-containing amine oxidases (e.g., KDM1A/B) .

Substituent Effects on Bioactivity

Compound Name Key Substituent IC50 (μM) or Activity Notes Reference
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid Fluoromethyl group No direct data; inferred metabolic stability from fluorine
4-((4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (18) Triazine core with dual piperidine Antimicrobial activity (microwave synthesis, 70–80°C)
4-(4-(Ethoxycarbonyl)piperidin-1-yl)benzoic acid Ethoxycarbonyl group Increased polarity; potential prodrug candidate
2-[3-(Trifluoromethyl)phenoxy]benzoic acid derivatives Trifluoromethyl phenoxy group Targets pyrimidine enzymes (e.g., PDB ligand 0Y5 )
Key Observations:
  • Fluorine Impact: The fluoromethyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs like 4-(piperidin-1-yl)benzoic acid .
  • Heterocyclic Cores : Triazine-linked analogs (e.g., compound 18 ) exhibit antimicrobial properties, suggesting that the benzoic acid-piperidine scaffold can be adapted for diverse therapeutic applications .
  • Steric and Electronic Effects : Bulky substituents (e.g., phenylcyclopropyl in ) may enhance target specificity but reduce solubility .

Preparation Methods

General Synthetic Strategy

The preparation of 4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid typically involves nucleophilic substitution reactions where a haloalkyl amine (such as a fluoromethyl-substituted piperidine derivative) is reacted with a benzoic acid or benzoate ester derivative under basic conditions. The process often includes:

  • Formation of the piperidinyl intermediate with the fluoromethyl group.
  • Coupling with a benzoic acid derivative, often via ether or amine linkage.
  • Isolation of the acid form or its pharmaceutically acceptable salt.

A notable example is the reaction of haloalkyl amines with hydroxybenzoate esters in the presence of inorganic bases like potassium carbonate, in organic solvents such as methyl ethyl ketone or methyl ethyl ketone analogs.

Specific Preparation Method from Patent Literature

According to US Patent US20050137396A1, a process for preparing benzoic acid derivatives bearing piperidinyl groups involves:

  • Reacting a haloalkyl amine (e.g., 3-fluoromethylpiperidine hydrochloride) with ethyl 4-hydroxybenzoate.
  • Using potassium carbonate as a base in methyl ethyl ketone solvent.
  • Stirring the biphasic mixture with water to separate phases and isolate the organic product.
  • Hydrolyzing the ester to yield the corresponding benzoic acid derivative.

This method benefits from mild conditions, good yields, and the ability to prepare pharmaceutically relevant intermediates.

Advanced Synthetic Approaches: One-Pot and Functionalization Strategies

Recent research has introduced more streamlined synthesis methods involving one-pot strategies that combine multiple steps without isolation of intermediates. For example:

  • A one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, which can be adapted for benzoic acid derivatives.
  • Use of N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides under copper catalysis to form heterocyclic derivatives directly from carboxylic acids.
  • This approach allows simultaneous formation and functionalization of heterocyclic rings, potentially applicable to fluoromethylpiperidinyl benzoic acid derivatives.

Although this method is primarily demonstrated for oxadiazoles, the principles of one-pot synthesis and C–H functionalization under mild copper-catalyzed conditions could inspire analogous strategies for preparing fluoromethylpiperidinyl benzoic acids.

Reaction Conditions and Optimization

From the literature and patent data, key parameters influencing the preparation include:

Parameter Details Notes
Reactants Haloalkyl amine (e.g., 3-fluoromethylpiperidine hydrochloride), ethyl 4-hydroxybenzoate Base-sensitive functional groups present
Base Potassium carbonate Hydrated inorganic base preferred for improved yields
Solvent Methyl ethyl ketone (MEK) or similar Biphasic system with water washing
Temperature Room temperature to mild heating (e.g., 50-80°C) Mild heating improves conversion
Reaction time Several hours (e.g., 3 h to overnight) Optimized to balance conversion and side reactions
Work-up Phase separation, aqueous extraction, acidification Isolation of acid form or salt

Research Findings and Yield Data

  • The patent method yields the benzoic acid derivative efficiently, with high purity suitable for pharmaceutical intermediate use.
  • One-pot strategies for related heterocyclic derivatives demonstrate yields up to 78% isolated product under optimized conditions.
  • Functional group tolerance is broad, allowing for electron-donating and electron-withdrawing substituents on the aromatic ring, which is promising for fluoromethyl-substituted piperidine benzoic acids.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent Temperature Yield (%) Notes
Haloalkyl amine + hydroxybenzoate ester 3-fluoromethylpiperidine hydrochloride, ethyl 4-hydroxybenzoate Potassium carbonate Methyl ethyl ketone RT to 50°C High Biphasic reaction, aqueous work-up
One-pot oxadiazole synthesis 4-fluorobenzoic acid, NIITP, aryl iodides Copper iodide, ligand 1,4-dioxane 50-80°C 74-78 Potential for adaptation to related acids

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(3-(fluoromethyl)piperidin-1-yl)benzoic acid, and how is purity validated?

  • Methodology :

  • Step 1 : Use tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen to prevent undesired side reactions during fluoromethylation. This is a common strategy for amine-containing heterocycles (e.g., as seen in Boc-protected piperidine derivatives in and ).
  • Step 2 : Introduce the fluoromethyl group via nucleophilic substitution or radical fluorination. For example, replace a hydroxyl or tosyl group on the piperidine ring with a fluoromethyl moiety using KF or Selectfluor reagents.
  • Step 3 : Couple the modified piperidine to the benzoic acid scaffold via amide or ester linkages, followed by deprotection if necessary.
  • Purity Validation : Use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Compare spectroscopic data with PubChem entries for related compounds (e.g., 3-Cyano-4-(piperidin-1-yl)benzoic acid in ).

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the fluoromethyl group (δ ~4.5 ppm for -CH2F) and piperidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C13H15FNO2 would have a calculated [M+H]+ of 260.1056).
  • X-ray Crystallography : For resolving stereochemical ambiguities, as demonstrated in piperidine-benzoic acid co-crystals ().

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • In case of exposure, rinse affected areas with water and consult a physician immediately (as per first-aid measures in ).
  • Store in amber glass bottles at 2–8°C to prevent degradation ( ).

Advanced Research Questions

Q. How can fluoromethylation of the piperidine ring be optimized to enhance bioactivity?

  • Approach :

  • Structure-Activity Relationship (SAR) : Compare analogs with varying fluoromethyl positions (e.g., 3- vs. 4-substituted piperidine) using in vitro assays.
  • Fluorination Methods : Evaluate Selectfluor vs. DAST reagents for higher yields and fewer byproducts.
  • Computational Modeling : Use density functional theory (DFT) to assess the electronic effects of fluoromethyl on piperidine basicity (e.g., via InChI keys in and ).

Q. How should discrepancies in biological activity between this compound and its structural analogs be analyzed?

  • Resolution Strategy :

  • Comparative Assays : Test analogs like 4-(pyrrolidin-1-yl)benzoic acid () against the same biological targets (e.g., kinase inhibition).
  • Solubility Studies : Measure logP and aqueous solubility to identify pharmacokinetic differences.
  • Crystallographic Analysis : Resolve binding modes with target proteins (e.g., as in ’s co-crystal structures).

Q. What computational tools predict the binding affinity of this compound with protein targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., ’s structural data).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Train models using bioactivity data from analogs (e.g., fluorinated benzoic acids in ).

Q. How to design a stability study under varying pH and temperature conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours.
  • Analysis : Monitor degradation products via LC-MS and compare with impurity profiles of related drugs (e.g., ’s impurity reference standards).
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under accelerated conditions.

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for similar fluorinated benzoic acid derivatives?

  • Steps :

  • Reproduce Experiments : Measure solubility in identical solvents (e.g., DMSO, water) using standardized shake-flask methods.
  • Crystallinity Assessment : Use differential scanning calorimetry (DSC) to check for polymorphic variations.
  • Literature Comparison : Cross-reference with high-quality datasets (e.g., PubChem entries in , avoiding unreliable sources like BenchChem).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.